9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
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Overview
Description
Inosine is a naturally occurring purine nucleoside that plays a crucial role in various biological processes. It is formed by the deamination of adenosine and consists of hypoxanthine linked to a ribofuranose ring via a glycosidic bond . Inosine is found in transfer RNAs and is essential for the proper translation of the genetic code in wobble base pairs . It has gained attention for its potential therapeutic applications, particularly in neurology and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine can be synthesized through several methods, including the hydrolytic deamination of adenosine by adenosine deaminase, dephosphorylation of inosine monophosphate by 5′-nucleotidase, and the reaction of hypoxanthine with ribose-1-phosphate by purine nucleoside phosphorylase .
Industrial Production Methods: Industrial production of inosine typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Inosine undergoes several types of chemical reactions, including:
Oxidation: Inosine can be oxidized to hypoxanthine, xanthine, and eventually uric acid.
Reduction: Inosine can be reduced to form various derivatives, although this is less common.
Substitution: Inosine can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Strong nucleophiles such as ammonia or amines are often used.
Major Products:
Oxidation: Hypoxanthine, xanthine, uric acid.
Substitution: Various inosine derivatives depending on the nucleophile used.
Scientific Research Applications
Inosine has a wide range of applications in scientific research:
Chemistry: Inosine is used as a precursor in the synthesis of other nucleosides and nucleotides.
Biology: It plays a role in RNA editing and is involved in the regulation of gene expression.
Medicine: Inosine has been studied for its neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory properties.
Industry: Inosine is used in the production of various pharmaceuticals and as a nutritional supplement.
Mechanism of Action
Inosine exerts its effects through several mechanisms:
Neuroprotective Effects: Inosine promotes axonal growth and neural regeneration by acting as an agonist of nerve growth factor-activated protein kinase and stimulating the differentiation of neurons.
Cardioprotective Effects: Inosine enhances cardiac function by modulating adenosine receptors and improving myocardial energy metabolism.
Anti-inflammatory and Immunomodulatory Effects: Inosine modulates immune responses by influencing cytokine production and T-lymphocyte function.
Comparison with Similar Compounds
- Adenosine
- Guanosine
- Hypoxanthine
- Xanthine
Properties
Molecular Formula |
C10H12N4O5 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2/t4-,5?,6-,7-,10-/m1/s1 |
InChI Key |
GLWKIMRUECDRDP-XXWJQXOGSA-N |
Isomeric SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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